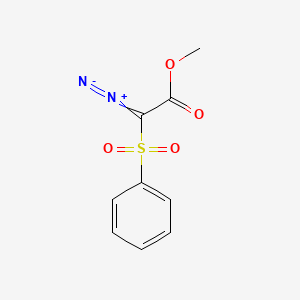

methyl 2-(benzenesulfonyl)-2-diazoacetate

Description

Properties

IUPAC Name |

methyl 2-(benzenesulfonyl)-2-diazoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c1-15-9(12)8(11-10)16(13,14)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNCGLSDUFKJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

methyl 2-(benzenesulfonyl)-2-diazoacetate can be synthesized through various methods. One common synthetic route involves the reaction of methyl phenylsulfonylacetate with diazomethane . The reaction typically takes place under controlled conditions to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of automated systems to handle and mix the reagents safely.

Chemical Reactions Analysis

methyl 2-(benzenesulfonyl)-2-diazoacetate undergoes a variety of chemical reactions, including:

Cyclopropanation: This compound can react with alkenes in the presence of dirhodium tetraacetate or related chiral complexes to form cyclopropanes.

Insertion Reactions: It can insert into C-H bonds of organic substrates, leading to the formation of new carbon-carbon bonds.

Cycloaddition Reactions: The diazo group can participate in [2+3] cycloaddition reactions to form pyrazoles.

Common reagents used in these reactions include dirhodium tetraacetate, alkenes, and various organic substrates. The major products formed from these reactions are cyclopropanes, pyrazoles, and other heterocyclic compounds.

Scientific Research Applications

2.1. Precursor for Synthesis

One of the primary applications of methyl 2-(benzenesulfonyl)-2-diazoacetate is as a precursor for synthesizing various organic compounds. It can be used to generate sulfonyl azides, which are valuable intermediates in organic synthesis. These azides can undergo further transformations to yield amines, nitriles, or other functional groups essential for drug development .

2.2. Insertion Reactions

The compound has been utilized in insertion reactions, particularly in enantioselective palladium-mediated O–H insertion processes. For instance, it has been employed to synthesize key intermediates for pharmaceutical compounds such as atomoxetine and methylphenidate, which are used to treat Attention Deficit Hyperactivity Disorder (ADHD) . The high enantiomeric excess achieved in these reactions demonstrates the compound's utility in producing chiral molecules.

3.1. Synthesis of Clopidogrel

A notable case study involves the synthesis of clopidogrel, an antiplatelet medication. This compound was used to generate α-diazo aryl acetate intermediates through a telescoped process involving tosyl azide generation and diazo transfer. This method streamlined the synthesis and improved yields compared to traditional methods .

3.2. Development of Antiviral Agents

Research has indicated potential applications of this compound in developing antiviral agents targeting RNA-dependent RNA polymerases, such as those implicated in measles virus infections. The compound's ability to form reactive intermediates could be leveraged to create novel inhibitors with enhanced efficacy against viral pathogens .

Safety and Handling Considerations

Given its diazo nature, this compound requires careful handling due to potential hazards associated with diazo compounds, including sensitivity to heat and shock. Proper safety protocols should be established when working with this compound to mitigate risks during synthesis and application .

Tables

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Used as a precursor for bioactive compounds | Atomoxetine, Clopidogrel |

| Enantioselective Reactions | Facilitates the formation of chiral centers | Methylphenidate |

| Antiviral Drug Development | Potential use in synthesizing inhibitors for viral infections | Measles virus inhibitors |

Mechanism of Action

The mechanism of action of methyl 2-diazo-2-(phenylsulfonyl)acetate involves the generation of reactive intermediates, such as carbenes, through the decomposition of the diazo group. These carbenes can then participate in various chemical reactions, including cyclopropanation and insertion reactions . The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diazoacetate Derivatives

Biological Activity

Methyl 2-(benzenesulfonyl)-2-diazoacetate (commonly referred to as methyl 2-diazo-2-(phenylsulfonyl)acetate) is a diazo compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the mechanisms of action, biochemical pathways, and various biological activities associated with this compound, supported by relevant case studies and research findings.

This compound primarily acts through its diazo group, which allows it to participate in several chemical reactions. These include:

- Cyclopropanation : The compound can react with alkenes in the presence of catalysts such as dirhodium tetraacetate, leading to the formation of cyclopropanes.

- Insertion Reactions : It can insert into C-H bonds of organic substrates, facilitating the formation of new carbon-carbon bonds.

- Cycloaddition Reactions : The diazo group can engage in [2+3] cycloaddition reactions, resulting in the synthesis of pyrazoles and other heterocyclic compounds.

Biochemical Pathways

The compound is known to interact with various biochemical pathways, including:

- Malonic Acid Pathway

- Shikimate Pathway

- Methyl Erythritol Phosphate (MEP) Pathway

- Mevalonic Acid (MVA) Pathway

These pathways are crucial for the biosynthesis of secondary metabolites and have implications in antimicrobial activity and other therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that similar diazo compounds exhibit antimicrobial properties. For instance, studies have shown that certain diazo derivatives inhibit the growth of various bacterial strains, suggesting that this compound may possess similar effects.

Cytotoxicity

In vitro studies have demonstrated that structurally related diazo compounds can exhibit cytotoxicity against human tumor cell lines. For example, diazene RL-337 was found to be cytotoxic against HeLa cells and other cancer cell lines, indicating a potential for this compound to affect cancer cell viability through similar mechanisms .

Enzyme Inhibition

Diazo compounds are known to inhibit specific enzymes involved in metabolic pathways. The ability of this compound to interact with enzymes such as methionine aminopeptidase 2 suggests its potential as an enzyme inhibitor, which could be leveraged in drug development .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Antitumor Activity : A study highlighted that diazene compounds could induce double-stranded breaks in DNA, activating repair pathways in cells. This mechanism may underlie their cytotoxic effects against tumor cells .

- Synergistic Effects : Research on related diazene compounds has shown synergistic effects when combined with standard chemotherapeutic agents like cisplatin and doxorubicin. This suggests that this compound might enhance the efficacy of existing cancer treatments .

- Chemical Biology Applications : The compound has been utilized as a photoaffinity probe in chemical biology, allowing for the study of biomolecule interactions and modifications .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other diazo compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl Phenyldiazoacetate | Antimicrobial, Cytotoxic | Enzyme inhibition |

| Diazene RL-337 | Cytotoxic against tumor cell lines | DNA damage induction |

| Methyl 2-diazo-2-chlorophenylacetate | Intermediate in drug synthesis | Rhodium-mediated reactions |

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Diazo protons appear as a singlet near δ 5.2–5.5 ppm; benzenesulfonyl groups show aromatic signals at δ 7.5–8.0 ppm .

- ¹³C NMR : The diazo carbon resonates at δ 90–100 ppm .

- IR Spectroscopy : Stretching vibrations for the diazo group (N=N) occur at 2100–2200 cm⁻¹ .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 267.03) and fragmentation patterns .

What computational approaches predict the reactivity of the diazo group in catalytic applications?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the diazo carbon .

- Molecular Dynamics (MD) : Simulate solvent effects on carbene formation during transition-metal catalysis (e.g., Rh(II)-mediated reactions) .

- Kinetic Isotope Effects (KIE) : Model substituent effects on reaction rates using isotopic labeling .

How should this compound be stored to ensure stability?

Basic Research Question

- Storage Conditions : Store at –20°C under inert gas (argon) in amber vials to prevent light-induced degradation .

- Handling Protocols : Use glassware dried at 120°C to eliminate moisture. Avoid contact with transition metals (e.g., Cu, Fe) that accelerate decomposition .

What experimental design principles optimize catalytic cycles using this compound as a carbene precursor?

Advanced Research Question

- Catalyst Screening : Test Rh(II) or Cu(I) complexes for enantioselective cyclopropanation. Monitor turnover frequency (TOF) via GC-MS .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbene insertion into C–H bonds .

- Statistical Optimization : Use a Box-Behnken design to evaluate temperature, catalyst loading, and substrate molar ratios .

How can conflicting data on reaction yields be resolved in diazo transfer reactions?

Advanced Research Question

- Controlled Replicates : Perform triplicate reactions to assess reproducibility .

- Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., sulfonyl hydrazines) and adjust stoichiometry .

- Activation Energy Studies : Compare Arrhenius plots under varying conditions to pinpoint rate-limiting steps .

What methodologies assess the environmental fate of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.